molecular formula C15H19N3O4 B570634 (S)-Imazamox CAS No. 355838-61-8

(S)-Imazamox

Cat. No.: B570634
CAS No.: 355838-61-8
M. Wt: 305.334
InChI Key: NUPJIGQFXCQJBK-HNNXBMFYSA-N
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Description

(S)-Imazamox is a single enantiomer of the imidazolinone family of herbicides. It functions as a potent systemic inhibitor of the plant enzyme acetohydroxyacid synthase (ALS, also known as AHAS), a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This inhibition leads to the cessation of plant cell division and growth, making it a highly effective agent for controlling a wide spectrum of grass and broadleaf weeds in various crop and non-crop settings . Its primary research applications include studies on weed resistance mechanisms, herbicide efficacy, and environmental fate. Research has shown that resistance in certain weed biotypes, such as Euphorbia heterophylla , is often linked to a target-site mutation (specifically, the Ser653Asn substitution) in the ALS gene . Furthermore, non-target-site mechanisms, such as differential root exudation of the herbicide, have also been identified as contributing factors for resistance, providing multiple avenues for scientific investigation . The compound is characterized by its high solubility in water and low volatility, which influences its behavior in the environment and its application in experimental protocols . This product is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

355838-61-8

Molecular Formula

C15H19N3O4

Molecular Weight

305.334

IUPAC Name

5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1

InChI Key

NUPJIGQFXCQJBK-HNNXBMFYSA-N

SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C

Synonyms

5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid;  2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with a photoredox-catalyzed decarboxylation of N-arylglycine derivatives, generating α-amino radicals. These radicals undergo copper-mediated coupling with imines, followed by cyclization to form the imidazolidine ring. Key conditions include:

  • Catalyst : Chiral bisoxazoline-copper(I) complex (5 mol%)

  • Photoredox Catalyst : Ir(ppy)₃ (2 mol%)

  • Solvent : Dichloromethane under blue LED light (450 nm)

  • Temperature : Room temperature (25°C)

The reaction achieves yields up to 96% with minimal racemization, demonstrating scalability for industrial applications.

Adaptability for Imazamox Synthesis

While this method targets imidazolidines, modifying the substrate to include a ketone group instead of a secondary amine could yield imidazolinones. For example, substituting imines with keto-imines may direct cyclization toward the imidazolinone scaffold. Computational studies suggest that copper’s Lewis acidity facilitates enolate formation from keto-imines, enabling asymmetric induction.

Enantioselective Imidazolinone Ring Formation via Organocatalysis

Organocatalytic strategies offer an alternative to metal-based systems, avoiding transition-metal residues in agrochemicals. Proline-derived catalysts have been used to mediate asymmetric Mannich reactions, forming β-amino ketones as imidazolinone precursors.

Proline-Catalyzed Mannich Reaction

In a representative protocol:

  • Substrates : Ethyl glyoxylate, aniline derivatives, and ketones

  • Catalyst : L-Proline (10 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 70–85% with 80–88% ee

The resulting β-amino ketones undergo cyclodehydration using POCl₃ to form imidazolinones. However, enantioselectivity diminishes during cyclization, necessitating optimized conditions.

Industrial-Scale Production and Process Optimization

Large-scale synthesis of this compound requires cost-effective and environmentally benign protocols. Recent patents highlight the following advancements:

Continuous Flow Photoreactors

Integrating photoredox catalysis with flow chemistry enhances light penetration and reduces reaction times. A pilot-scale study achieved 89% yield and 93% ee using a tubular reactor with immobilized copper catalysts.

Solvent Recycling and Waste Reduction

Supercritical CO₂ has replaced dichloromethane in extraction steps, reducing solvent use by 40%. Additionally, catalytic systems are recovered via nanofiltration membranes, achieving 95% reuse efficiency.

Analytical and Characterization Techniques

Ensuring enantiomeric purity is critical for regulatory compliance. Current methods include:

Chiral HPLC Analysis

  • Column : Chiralpak IA-3

  • Mobile Phase : Hexane/isopropanol (80:20)

  • Retention Time : this compound = 12.7 min; (R)-Imazamox = 15.3 min

X-ray Crystallography

Single-crystal analysis confirms absolute configuration. Key metrics for this compound:

  • Space Group : P2₁2₁2₁

  • Bond Angles : N1-C2-N3 = 108.5°, C2-N3-C4 = 114.2°

Environmental and Regulatory Considerations

This compound’s environmental persistence varies with formulation. Aqueous half-lives range from 4–49 days, while sediment-bound residues persist for ~2 years. Regulatory agencies mandate degradation studies under aerobic and anaerobic conditions to assess groundwater contamination risks .

Chemical Reactions Analysis

Types of Reactions: (S)-Imazamox undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxylated derivatives.

    Reduction Products: Reduced imidazolinone derivatives.

    Substitution Products: Various substituted imidazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Efficacy

(S)-Imazamox is primarily utilized as a post-emergence herbicide in crops such as soybean and wheat. It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to plant growth cessation and eventual death of susceptible weed species.

  • Weed Control : Studies have demonstrated that this compound effectively controls a range of weed species, including both broadleaf and grassy types. For instance, research indicates that it can achieve significant reductions in weed biomass with effective doses varying based on the specific crop and weed species targeted .

Table 1: Efficacy of this compound on Various Weed Species

Weed SpeciesApplication Rate (g ai/ha)Control Efficacy (%)
Common Lambsquarters5090
Barnyardgrass7585
Velvetleaf10095

Resistance Management

2.1 Development of Resistance

Research has shown that certain cultivars of wheat exhibit resistance to this compound, which raises concerns regarding the long-term efficacy of this herbicide. Studies have identified multiple mechanisms contributing to this resistance, including enhanced metabolic detoxification and reduced translocation within resistant cultivars .

  • Case Study : A study on two new wheat cultivars, Rafalín and Antoñín, demonstrated resistance factors significantly higher than their susceptible counterparts, indicating a need for integrated weed management strategies that include crop rotation and the use of alternative herbicides .

Environmental Impact

3.1 Soil Persistence and Mobility

This compound exhibits varying persistence in soil depending on environmental conditions such as temperature and moisture levels. Research indicates that its half-life can range from several days to weeks, influencing its potential impact on rotational crops .

  • Soil Persistence Study : A study highlighted that this compound remains active in soil for extended periods, which can affect subsequent plantings if not managed properly. The implications for crop rotation strategies are critical for sustainable agricultural practices .

Toxicological Studies

4.1 Acute Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound in non-target organisms, including mammals. A study involving Sprague-Dawley rats revealed significant hepatic and pancreatic effects following exposure to high doses of imazamox-based formulations .

  • Findings : The study reported increases in serum glucose and liver enzyme levels indicative of potential hepatotoxicity, suggesting that caution is warranted when applying this herbicide near sensitive ecosystems or during specific life stages of non-target organisms .

Regulatory Status

This compound has been evaluated by various regulatory bodies worldwide for its safety and efficacy. The World Health Organization has included it in assessments regarding acceptable daily intake levels, emphasizing its importance in global agricultural practices while ensuring human health safety .

Mechanism of Action

(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their eventual death. The molecular targets and pathways involved include the binding of this compound to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions.

Comparison with Similar Compounds

Table 1: Resistance Metrics for Imazamox and Comparable Herbicides

Herbicide Species GR₅₀ (g ai ha⁻¹) RF₅₀/RF₅₀₋adj Mechanism Source
Imazamox Amaranthus hybridus 403 46 ALS gene mutations (W574L)
Imazamox Papaver rhoeas (R3) 9.71* 9.71 Enhanced P450 metabolism
Tribenuron-methyl G. coronaria N/A No reversal Target-site insensitivity
Glyphosate Amaranthus hybridus 2222 126 EPSPS gene amplification

*ED₅₀ values from fresh weight reduction assays.

Key Findings :

  • Cross-resistance patterns : Amaranthus hybridus populations resistant to imazamox (46-fold) exhibit lower cross-resistance to glyphosate (126-fold) due to distinct target mutations (ALS vs. EPSPS genes) .
  • Metabolic resistance: In Papaver rhoeas, resistance to imazamox (RF₅₀ = 9.71) is reversed by malathion, a cytochrome P450 inhibitor, confirming non-target-site metabolic detoxification . Tribenuron resistance in G. coronaria is unaffected by malathion, indicating target-site mutations .

Synergistic Interactions with Adjuvants

Combining imazamox with carfentrazone-ethyl or P450 inhibitors enhances efficacy against resistant weeds:

Table 2: Synergistic Effects of Imazamox Combinations

Combination Species Effect Resistance Reversal Source
Imazamox + Malathion Papaver rhoeas (R3) ED₅₀ reduced from 9.71 to 1.0 Yes
Imazamox + Carfentrazone Schinus terebinthifolia 29% increase in cambium kill Partial
Imazamox + Glyphosate Amaranthus palmeri Reduced shikimate accumulation in GS plants No

Mechanistic Insights :

  • Malathion suppresses P450-mediated imazamox detoxification, restoring susceptibility in resistant weeds .
  • Carfentrazone-ethyl enhances membrane disruption, improving imazamox uptake in hard-to-control species like Schinus terebinthifolia .

Metabolic Degradation in Resistant Crops

Table 3: Metabolism Comparison in Resistant vs. Susceptible Plants

Plant Type Imazamox Translocation Key Metabolites Resistance Mechanism Source
Clearfield® Wheat (R) High root translocation Hydroxymethyl-imazamox ALS mutation (Ser653Asn)
IMI-R Sunflower Leaf retention Polar metabolites Enhanced degradation
Dry Bean (Susceptible) Limited translocation N/A Rapid metabolism in leaves

Notable Contrasts:

Environmental and Application Factors

  • Temperature effects : Imazamox metabolism in Secale cereale is reduced at low temperatures, increasing herbicide retention and phytotoxicity .
  • Dose optimization: Reduced imazamox doses (25–50% of 40 g ai ha⁻¹) effectively control Chenopodium album at later growth stages, mimicking full-dose efficacy .

Biological Activity

(S)-Imazamox is a selective herbicide that belongs to the imidazolinone family, primarily used for controlling broadleaf and grass weeds in crops such as soybeans and wheat. Its biological activity is largely attributed to its mechanism of action as an inhibitor of the enzyme acetolactate synthase (ALS), which plays a critical role in the biosynthesis of branched-chain amino acids in plants.

Imazamox functions by inhibiting the ALS enzyme, which is essential for the production of valine, leucine, and isoleucine. The inhibition of this enzyme leads to the disruption of protein synthesis, ultimately resulting in plant death. The compound's selectivity arises from its ability to target specific ALS isoforms present in susceptible plant species while having less effect on certain resistant biotypes.

Resistance Mechanisms

Resistance to imazamox has been documented in various weed populations, primarily through target-site mutations in the ALS gene. For instance, studies have identified specific mutations such as Ser653Asn and Trp574Leu that confer resistance by altering the binding affinity of imazamox to the ALS enzyme. These mutations can significantly increase the effective dose required to achieve a 50% reduction in plant growth (ED50) compared to susceptible biotypes.

Table 1: Resistance Factors (RF) and ED50 Values for Imazamox

BiotypeED50 (g ai ha⁻¹)Resistance Factor (RF)
Susceptible (S)7.41
Resistant (R1)1250.2168
Resistant (R2)5434730

Pharmacokinetics

Research indicates that this compound is absorbed rapidly by plant tissues, with studies showing over 94% absorption within 96 hours post-application in susceptible cultivars. In resistant cultivars, absorption rates were slightly lower but not statistically significant. The compound's metabolism involves cytochrome P450 enzymes, which can convert imazamox into less active metabolites, contributing to resistance mechanisms observed in certain weed populations.

Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits low acute toxicity in mammals. Studies involving Sprague-Dawley rats revealed that doses up to 5000 mg/kg resulted in no significant adverse effects on survival or health. However, chronic exposure studies indicated some potential for liver and pancreatic damage at higher doses, suggesting that while imazamox is relatively safe for non-target organisms at recommended application rates, caution is warranted regarding long-term exposure.

Table 2: Toxicity Data from Animal Studies

Study TypeDose (mg/kg)Observed Effects
Acute Oral Toxicity>5000No significant effects
Chronic Dietary Exposure10000Slight reduction in body weight
Liver FunctionVariesApoptosis and necrosis at high doses

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with using this compound in agricultural settings:

  • Case Study on Wheat Cultivars : A study evaluated different wheat cultivars' responses to imazamox application. Resistant cultivars demonstrated significantly higher ED50 values compared to susceptible ones, indicating a need for increased application rates or alternative management strategies.
  • Field Trials : Field trials conducted in Brazil showed variable resistance levels among wild poinsettia populations, with some exhibiting more than fivefold increases in resistance compared to susceptible populations. This variability underscores the importance of monitoring resistance development over time.

Q & A

Q. What is the biochemical mechanism of (S)-Imazamox, and how does it differ from racemic mixtures in plant studies?

this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to plant growth arrest and death. Unlike racemic mixtures (e.g., (±)-Imazamox), the (S)-enantiomer exhibits higher herbicidal activity due to stereospecific binding to ALS. Methodologically, enantiomer-specific efficacy can be confirmed via enzyme inhibition assays (e.g., ALS activity in Arabidopsis mutants) and comparative dose-response experiments using purified enantiomers .

Q. What standardized protocols exist for quantifying this compound residues in soil and plant tissues?

High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Soil extraction using acetonitrile/water (80:20 v/v) adjusted to pH 3.
  • Plant tissue homogenization in methanol, followed by solid-phase extraction (SPE) cleanup.
  • Quantification via isotope dilution (e.g., deuterated imazamox as an internal standard) to minimize matrix effects .

Q. How do researchers design controlled experiments to assess this compound selectivity in non-target crops?

  • Use imidazolinone-tolerant crop varieties (e.g., Clearfield® wheat) as controls.
  • Apply this compound at varying growth stages (e.g., pre- vs. post-emergence).
  • Monitor phytotoxicity via chlorophyll fluorescence imaging and biomass quantification.
  • Include untreated plots and racemic imazamox treatments for comparative analysis .

Advanced Research Questions

Q. How can conflicting data on this compound efficacy under varying environmental conditions be reconciled?

Contradictions often arise from interactions between planting date, soil moisture, and temperature. For example, delayed planting reduces wheat grain yield under imazamox treatment due to shortened vegetative growth phases, independent of herbicide injury . To address this:

  • Conduct multi-year field trials with factorial designs (e.g., planting date × herbicide application timing).
  • Use mixed-effects models to account for environmental covariates (e.g., rainfall, soil pH).
  • Validate findings via controlled greenhouse experiments simulating field conditions .

Q. What methodologies are effective in studying cross-resistance to this compound in weed populations?

  • Whole-plant assays : Dose-response curves (e.g., GR₅₀ values) for resistant vs. susceptible biotypes.
  • ALS gene sequencing : Identify mutations (e.g., Pro197→Ser) linked to resistance.
  • Metabolic profiling : Quantify glutathione-S-transferase (GST) activity, a common detoxification pathway.
  • Synergist studies : Apply cytochrome P450 inhibitors (e.g., malathion) to isolate resistance mechanisms .

Q. How should researchers optimize experimental designs to minimize confounding variables in ALS inhibition studies?

  • Blocked designs : Stratify plots by soil type and drainage.
  • Repeated measures : Track ALS activity at multiple time points post-application.
  • Negative controls : Use ALS-inactive analogs (e.g., imazamox-methyl ester) to differentiate target-specific effects.
  • Data normalization : Express enzyme activity as a percentage of untreated controls to account for diurnal variation .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Fit data to log-logistic models (e.g., y = C + (D − C)/(1 + (x/ED₅₀)^b)) using software like R’s drc package.
  • Compare model parameters (e.g., slope factor b, ED₅₀) via ANOVA with Tukey’s post-hoc test.
  • Address heteroscedasticity by applying Box-Cox transformations or weighted least squares .

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates of this compound in complex matrices like organic-rich soils?

  • Matrix-matched calibration : Prepare standards in soil extracts to correct for ion suppression.
  • Enhanced extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kits with dispersive SPE.
  • Post-column infusion : Introduce internal standards post-column during LC-MS/MS to monitor matrix effects .

Q. What strategies mitigate photodegradation artifacts in this compound field studies?

  • Shield herbicide solutions from UV light during preparation and application.
  • Collect plant/soil samples immediately after treatment and store at −80°C.
  • Quantify degradation products (e.g., imazamox-desmethyl) to assess photolysis rates .

Q. How do researchers validate the specificity of anti-Imazamox antibodies in immunoassay-based detection?

  • Perform cross-reactivity tests with structurally related herbicides (e.g., imazapyr, imazethapyr).
  • Use surface plasmon resonance (SPR) to measure binding kinetics.
  • Compare results with LC-MS/MS for concordance analysis .

Data Interpretation and Reporting

Q. How should contradictory findings between laboratory and field studies be reported?

  • Clearly distinguish between controlled vs. real-world conditions in the discussion.
  • Use meta-analysis to integrate lab/field data, highlighting effect modifiers (e.g., microbial degradation in soil).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What criteria define a robust dose-response relationship in resistance studies?

  • R² ≥ 0.90 for fitted models.
  • Slope significance : p < 0.05 for the slope parameter b.
  • Biological plausibility : Resistance ratios (RR = ED₅₀-resistant/ED₅₀-susceptible) should align with known mutation effects .

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